molecular formula C19H18N2O4S B13588489 ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13588489
M. Wt: 370.4 g/mol
InChI Key: UKLKUOOMRZWLPR-BENRWUELSA-N
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Description

Ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a tetrahydrobenzothiophene moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

    Formation of the enamido group: This can be accomplished through the reaction of an amine with an appropriate electrophile.

    Cyclization to form the tetrahydrobenzothiophene ring: This step typically involves the use of sulfur-containing reagents and catalysts to facilitate the cyclization process.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The enamido group can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

    Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted enamido derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and furan ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. Additionally, the tetrahydrobenzothiophene moiety may enhance the compound’s binding affinity to certain proteins, increasing its bioactivity.

Comparison with Similar Compounds

Ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but lacks the tetrahydrobenzothiophene moiety.

    Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: Contains a thiophene ring instead of a furan ring.

    Ethyl 3-(furan-2-yl)propionate: Lacks the cyano and enamido groups, making it less reactive.

The uniqueness of ethyl 2-[2-cyano-3-(furan-2-yl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O4S/c1-2-24-19(23)16-14-7-3-4-8-15(14)26-18(16)21-17(22)12(11-20)10-13-6-5-9-25-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,21,22)/b12-10-

InChI Key

UKLKUOOMRZWLPR-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=CO3)/C#N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CO3)C#N

Origin of Product

United States

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